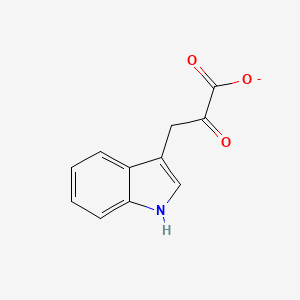
3-(Indol-3-yl)pyruvate
Cat. No. B1233715
M. Wt: 202.19 g/mol
InChI Key: RSTKLPZEZYGQPY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08076108B2
Procedure details


The aspC and the proA genes were cloned into the pTrc99a expression vector (Amersham, Piscataway, N.J.). The resulting vector was transformed into the tryptophan auxotrophs CAG18455 or CAG18579 (see Example 4 for strain descriptions). The transformants were plated on M9 minimal medium with 0.1 mM IPTG and 5 mM monatin. After 3 days at 37° C., the strains with the operon plasmids formed colonies, while the parent strains did not appear to grow. Additionally, the growth was dependent on the presence of IPTG indicating that expression of the operon was required for growth. In this complementation study, the aspC/proA operon formed MP from monatin and indole-3-pyruvate from MP. The indole-3-pyruvate could then be converted to L-tryptophan allowing the tryptophan auxotrophs to grow on M9 minimal medium.
Name
aspC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:34])[S:6][C@@H:5]2[C@H:7]([NH:10][C:11]([C@H:13]([NH:21][C:22]([C@H:24]([NH2:30])[CH2:25][C:26]([NH:28][CH3:29])=[O:27])=[O:23])[C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)=[O:12])[C:8](=[O:9])[N:4]2[C@H:3]1[C:31]([OH:33])=[O:32].N[C@H](C(O)=O)CC1C2C(=CC=CC=2)NC=1.CC(S[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C.[CH:65]1[CH:70]=[C:69]2[C:71]([CH2:74][C@@:75]([OH:85])([C:82]([OH:84])=[O:83])[CH2:76][C@H:77]([NH2:81])[C:78]([OH:80])=[O:79])=[CH:72][NH:73][C:68]2=[CH:67][CH:66]=1>>[CH3:1][C:2]1([CH3:34])[S:6][C@@H:5]2[C@H:7]([NH:10][C:11]([C@H:13]([NH:21][C:22]([C@H:24]([NH2:30])[CH2:25][C:26]([NH:28][CH3:29])=[O:27])=[O:23])[C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)=[O:12])[C:8](=[O:9])[N:4]2[C@H:3]1[C:31]([OH:33])=[O:32].[CH:65]1[CH:70]=[C:69]2[C:71]([CH2:74][C@@:75]([OH:85])([C:82]([OH:84])=[O:83])[CH2:76][C@H:77]([NH2:81])[C:78]([OH:80])=[O:79])=[CH:72][NH:73][C:68]2=[CH:67][CH:66]=1.[NH:73]1[C:68]2[C:69](=[CH:70][CH:65]=[CH:66][CH:67]=2)[C:71]([CH2:74][C:75](=[O:85])[C:82]([O-:84])=[O:83])=[CH:72]1
|
Inputs


Step One
|
Name
|
aspC
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the strains with the operon plasmids formed colonies
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C(=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
